molecular formula C14H18N2O B11874267 N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B11874267
M. Wt: 230.31 g/mol
InChI Key: JOCABGIGSWPXNC-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a cyclopropyl group, a methyl group, and a carboxamide group attached to the tetrahydroquinoline core.

Preparation Methods

The synthesis of N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves the hydrogenation of quinaldine to produce 2-methyltetrahydroquinoline . This intermediate can then be further functionalized to introduce the cyclopropyl and carboxamide groups. The reaction conditions often involve the use of catalysts such as palladium or platinum and hydrogen gas under high pressure . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound back to its tetrahydro form.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

InChI

InChI=1S/C14H18N2O/c1-9-2-3-10-8-11(4-7-13(10)15-9)14(17)16-12-5-6-12/h4,7-9,12,15H,2-3,5-6H2,1H3,(H,16,17)

InChI Key

JOCABGIGSWPXNC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)C(=O)NC3CC3

Origin of Product

United States

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